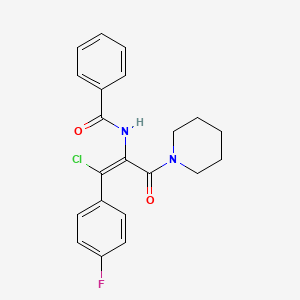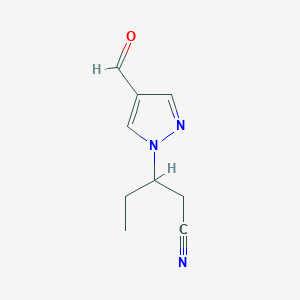
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2. It is a derivative of piperidine and pyrrolidine, featuring a benzyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride typically involves the catalytic hydrogenation of pyrrolylpyridine. The process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out in methanol with the presence of hydrochloric acid (HCl) to ensure complete hydrogenation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable nature of the synthetic route mentioned above suggests that it can be adapted for larger-scale production. The use of palladium on carbon as a catalyst and the availability of starting materials make this process feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products
Wirkmechanismus
The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, which are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyrrolidin-1-yl)piperidine: A structurally similar compound with a pyrrolidine ring attached to the piperidine ring.
1-Benzylpiperidine: A compound with a benzyl group attached to the nitrogen atom of the piperidine ring.
3-(1-Benzylpyrrolidin-2-yl)piperidine: A derivative with a different substitution pattern on the pyrrolidine ring.
Uniqueness
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H26Cl2N2 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
3-(1-benzylpyrrolidin-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-5-14(6-3-1)12-18-10-8-16(13-18)15-7-4-9-17-11-15;;/h1-3,5-6,15-17H,4,7-13H2;2*1H |
InChI-Schlüssel |
LVGDHRPZBZXOPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2CCN(C2)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)


![3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11786008.png)





![6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786045.png)

![3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11786063.png)

![7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B11786080.png)
